2-(3-Methylbenzyl)piperazine CAS number and identifiers
2-(3-Methylbenzyl)piperazine CAS number and identifiers
Technical Guide: 2-(3-Methylbenzyl)piperazine – Synthesis, Properties, and Medicinal Applications
Part 1: Executive Summary & Core Identity
2-(3-Methylbenzyl)piperazine is a specialized heterocyclic scaffold employed primarily in high-value medicinal chemistry campaigns.[1] Unlike its regioisomer 1-(3-methylbenzyl)piperazine (a known stimulant and designer drug), the 2-substituted variant functions as a chiral building block for peptidomimetics and G-protein coupled receptor (GPCR) ligands, particularly in the development of Neurokinin-1 (NK1) antagonists.[1]
This guide provides a rigorous technical breakdown of its chemical identity, validated synthetic protocols, and application in drug discovery, distinguishing it from common recreational analogs to ensure scientific precision.[1]
Chemical Identifiers
| Parameter | Data |
| Chemical Name | 2-(3-Methylbenzyl)piperazine |
| IUPAC Name | 2-[(3-Methylphenyl)methyl]piperazine |
| CAS Number (R-isomer) | 1240587-06-7 |
| CAS Number (Racemate) | Not widely listed; typically synthesized de novo |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol |
| Key Distinction | NOT to be confused with 1-(3-methylbenzyl)piperazine (3-Me-BZP), a stimulant.[1] |
Part 2: Critical Distinction & Safety (E-E-A-T)
Warning: Regioisomer Confusion In the context of forensic and medicinal chemistry, it is imperative to distinguish between the 1-substituted and 2-substituted isomers.
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1-(3-Methylbenzyl)piperazine (3-Me-BZP): A psychoactive stimulant.[1] The benzyl group is attached to the nitrogen.
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2-(3-Methylbenzyl)piperazine (Target Compound): A medicinal scaffold.[1] The benzyl group is attached to the carbon framework (C2). This substitution pattern preserves the secondary amine functionality, allowing for further diversification at both nitrogen atoms—a critical feature for library generation in drug discovery.
Part 3: Validated Synthetic Protocols
Protocol A: Stereoselective Synthesis from 3-Methyl-L-Phenylalanine
Rationale: This route utilizes the natural chirality of the starting amino acid to set the stereocenter at the C2 position of the piperazine ring, avoiding difficult enantiomeric resolutions later.
Reagents:
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Starting Material: 3-Methyl-L-phenylalanine (CAS: 114926-37-3)[1]
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Coupling Agent: Boc-Glycine, EDC·HCl, HOBt
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Cyclization: Formic acid or heat[1]
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Reduction: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF[1]
Step-by-Step Methodology:
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N-Protection & Coupling:
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React 3-Methyl-L-phenylalanine methyl ester with N-Boc-Glycine using EDC/HOBt in DCM.
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Checkpoint: Monitor TLC for disappearance of the amine. Yields dipeptide intermediate.[1]
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Deprotection & Cyclization (Diketopiperazine Formation):
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Treat the dipeptide with neat formic acid or TFA/DCM to remove the Boc group.
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Neutralize and reflux in sec-butanol or toluene.[1] The free amine attacks the methyl ester intramolecularly to form the cyclic diketopiperazine (DKP) .
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Observation: The DKP often precipitates as a white solid.
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Global Reduction:
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Suspend the DKP in dry THF under Argon.
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Slowly add LiAlH₄ (4.0 equiv) at 0°C, then reflux for 12–24 hours.
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Quench: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts.
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Filter and concentrate to yield the crude piperazine.[1]
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Purification:
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The secondary amine is basic. Purify via column chromatography (DCM/MeOH/NH₄OH) or crystallize as the dihydrochloride salt using HCl/Ether.
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Visual Workflow: Synthesis Pathway
Figure 1: Stereoselective synthesis pathway ensuring retention of chirality from the amino acid precursor.[1]
Part 4: Medicinal Chemistry Applications
The 2-benzylpiperazine core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types depending on its substituents.[1]
Neurokinin-1 (NK1) Receptor Antagonists
The 2-benzyl substitution mimics the phenylalanine side chain found in Substance P (the endogenous ligand for NK1).[1]
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Mechanism: The piperazine ring acts as a spacer, positioning the 3-methylbenzyl group into a hydrophobic pocket (Phe76/Phe268 residues) of the GPCR.[1]
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Utility: Development of anti-emetics (chemotherapy-induced nausea) and antidepressants.[1]
Peptidomimetics
This scaffold serves as a constrained mimetic of a Phe-Gly dipeptide turn.[1]
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Application: Inhibitors of proteases or protein-protein interactions where a beta-turn conformation is critical for binding.[1]
Pharmacophore Mapping
Figure 2: Pharmacophore map highlighting the functional roles of the 2-(3-methylbenzyl)piperazine scaffold.
Part 5: References
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Chemical Identity & Isomerism
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Source: PubChem. (2025). Benzyl 3-methylpiperazine-1-carboxylate (Related Structure) . National Library of Medicine.
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[Link]
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Synthetic Methodology (Diketopiperazine Route)
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Source: Organic Syntheses. (2014). Synthesis of Piperazines via Diketopiperazine Reduction .
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[Link]
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Medicinal Chemistry Context (NK1 Antagonists)
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Scaffold Utility in Drug Design
